molecular formula C20H18FN3O4S B2479114 (3-(4-fluorophenoxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2309804-51-9

(3-(4-fluorophenoxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2479114
CAS No.: 2309804-51-9
M. Wt: 415.44
InChI Key: HGDMRSUQECDFOK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Material Applications

Research has shown the synthesis of novel polymeric materials incorporating sulfonated poly(ether ether ketone) with pendant carboxyl groups, demonstrating their potential in fuel cell applications due to their proton conductivity and methanol permeability properties. This illustrates the role of complex molecules in developing advanced materials for energy applications (Hongtao Li et al., 2009).

Biological and Pharmacological Potency

Several studies have evaluated the biological activity of related compounds, including their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, indicating their significance in addressing antibiotic resistance (M. A. Ali & M. Yar, 2007). Additionally, the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors reveal the therapeutic potential of these compounds in managing conditions related to enzyme dysfunction (Yusuf Akbaba et al., 2013).

Antioxidant Properties

Research into the antioxidant properties of substituted phenylmethanone derivatives, including natural bromophenols, highlights the relevance of such compounds in developing antioxidant therapies, which can mitigate oxidative stress-related diseases (H. T. Balaydın et al., 2010).

Spectroscopic and Structural Analysis

The detailed structural and spectroscopic analysis of thiophene derivatives and their incorporation into materials science applications, such as organic semiconductors and sensors, demonstrates the compound's utility in advancing technology and understanding molecular interactions (S. Nagaraju et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The broad range of chemical and biological properties of imidazole makes it a promising area for future research and drug development .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-23-10-9-22-20(23)29(26,27)18-12-24(13-18)19(25)14-3-2-4-17(11-14)28-16-7-5-15(21)6-8-16/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMRSUQECDFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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